![molecular formula C25H27N3O5 B2727537 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide CAS No. 893985-43-8](/img/structure/B2727537.png)
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has a 2,3-dihydrobenzo[b][1,4]dioxin group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and dihydrobenzodioxin rings would likely contribute to its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the indole ring might undergo electrophilic substitution, while the acetoamide group could be involved in hydrolysis or condensation reactions .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Research in chemical synthesis focuses on creating novel compounds with potential therapeutic applications. For instance, the synthesis of pyrimido[1,2‐a]benzimidazoles and their transformation into imidazo[1,2‐a]benzimidazoles involves complex reactions that yield biologically active heterocyclic compounds. These synthetic pathways offer insights into designing compounds with specific biological activities by modifying their chemical structures (Troxler & Weber, 1974).
Pharmacological Profiles
Compounds similar to the specified chemical have been evaluated for their pharmacological properties. For instance, derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown potential as novel antipsychotic agents, offering insights into the development of therapeutic agents that do not interact with dopamine receptors but still exhibit antipsychotic-like profiles in behavioral animal tests (Wise et al., 1987).
Biological Interactions and Mechanisms
Research on indolo[3,2-b]carbazoles and related polycyclic aromatic hydrocarbons explores their interactions with specific binding sites for environmental toxins, such as dioxins in rat liver. This line of research illuminates the molecular mechanisms underlying the biological activity of these compounds, potentially contributing to the development of detoxifying agents or probes for environmental toxins (Gillner et al., 1993).
Antimicrobial Activities
The synthesis and in vitro antimicrobial activities of certain dihydropurin-8-ones highlight the potential of heterocyclic compounds in combating microbial infections. By modifying the arylamino component of these compounds, researchers aim to enhance their efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, contributing to the search for new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to interact with α2-adrenoceptor subtype c (alpha-2c) antagonists .
Mode of Action
Similar compounds have been reported to inhibit cholinestrases and lipoxygenase enzymes .
Biochemical Pathways
Similar compounds have been reported to affect the cholinergic system and lipoxygenase pathways .
Result of Action
Similar compounds have been reported to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-3-27(4-2)23(29)15-28-14-19(18-9-5-6-10-20(18)28)24(30)25(31)26-13-17-16-32-21-11-7-8-12-22(21)33-17/h5-12,14,17H,3-4,13,15-16H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKKZJUGRXHKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

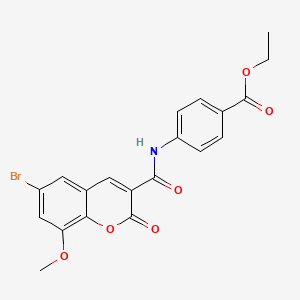
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2727455.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2727458.png)
![2-(3-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2727459.png)

![Ethyl 3-[bis(2-methoxyethyl)amino]propanoate](/img/structure/B2727464.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2727465.png)
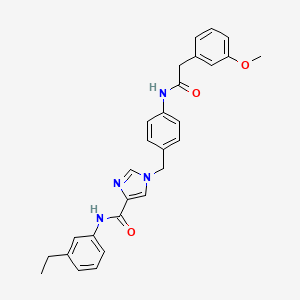
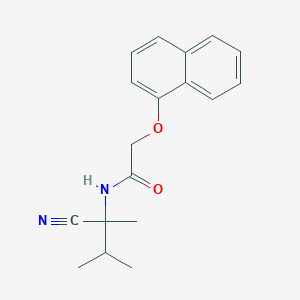

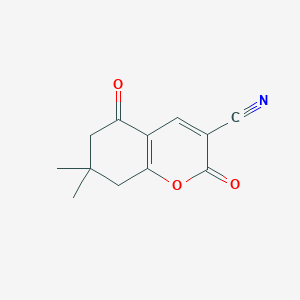

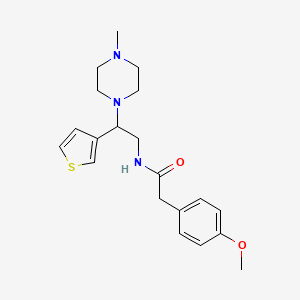
![3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2727477.png)